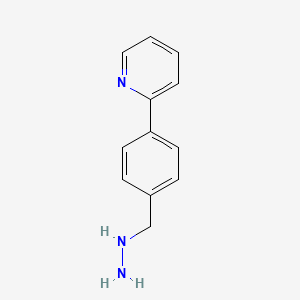

2-(4-(hydrazinylmethyl)phenyl)pyridine

Description

Significance of Pyridine-Phenyl Hybrid Scaffolds in Contemporary Organic and Material Chemistry

The incorporation of a phenyl ring introduces a versatile platform for further functionalization. The phenyl group can be substituted with various chemical moieties to modulate the electronic properties, solubility, and steric hindrance of the molecule. This adaptability is crucial in the design of new materials and therapeutic agents. nih.gov For instance, pyridine-phenyl derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs), where the electronic properties of the scaffold are paramount. wikipedia.org In medicinal chemistry, these scaffolds are present in a number of FDA-approved drugs and are explored for the development of novel therapeutic agents with a broad spectrum of activities. researchgate.netnih.gov The hybridization of these two aromatic systems can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. mdpi.com

Overview of Hydrazone and Hydrazine (B178648) Derivatives in Synthetic and Coordination Chemistry

Hydrazine and its derivatives, including hydrazones, are a versatile class of compounds characterized by a nitrogen-nitrogen single bond. rsc.org These compounds are widely utilized as intermediates and building blocks in organic synthesis due to their reactivity and ability to form a variety of heterocyclic systems. jptcp.comtpcj.org Hydrazones, which contain the R1R2C=NNH2 functional group, are particularly notable for their straightforward synthesis and stability. jptcp.com

In the realm of coordination chemistry, hydrazine and hydrazone derivatives are of significant interest due to their capacity to act as ligands for a wide array of metal ions. rsc.orgslideshare.net The presence of multiple nitrogen atoms with lone pairs of electrons allows them to chelate metal ions, forming stable coordination complexes with diverse geometries. rsc.orgrsc.org This coordination ability is fundamental to their application in catalysis, sensing technologies, and the development of novel materials with specific magnetic or optical properties. jptcp.comslideshare.net The metal complexes of hydrazone ligands often exhibit enhanced biological activities compared to the free ligands, a phenomenon that is actively being explored in the development of new therapeutic agents. rsc.orgrsc.org

Research Trajectories and Scholarly Objectives for 2-(4-(Hydrazinylmethyl)phenyl)pyridine

The specific research interest in 2-(4-(hydrazinylmethyl)phenyl)pyridine, also known as (4-pyridin-2-ylphenyl)methylhydrazine, can be inferred from patent literature, which points towards its utility as an intermediate in the synthesis of more complex molecules. chiralen.com The structural components of this compound suggest several potential avenues for investigation.

The primary amine of the hydrazinylmethyl group is a reactive site that can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. This reactivity positions 2-(4-(hydrazinylmethyl)phenyl)pyridine as a valuable precursor for the synthesis of a library of hydrazone derivatives. These derivatives, in turn, can be explored for their coordination properties with various metal ions, leading to the formation of novel metal-organic frameworks or coordination polymers.

Furthermore, the patent literature associated with this compound hints at its potential role in the development of protease inhibitors and as a component in the synthesis of derivatives of atazanavir, a protease inhibitor used in antiviral therapy. chiralen.com This suggests a research trajectory focused on medicinal chemistry, where the pyridine-phenyl scaffold can be systematically modified to optimize interactions with biological targets.

Table 1: Key Properties of 2-(4-(hydrazinylmethyl)phenyl)pyridine

| Property | Value |

| CAS Number | 920757-34-2 |

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| Synonyms | (4-pyridin-2-ylphenyl)methylhydrazine |

Scholarly objectives for this compound likely include the synthesis and characterization of its derivatives, particularly hydrazones, and the subsequent investigation of their chemical and physical properties. A significant area of focus is expected to be the study of their coordination chemistry and the catalytic or biological activities of the resulting metal complexes. The exploration of its potential as a key intermediate in the synthesis of pharmaceutically active compounds remains a primary driver of research in this area.

Structure

3D Structure

Properties

IUPAC Name |

(4-pyridin-2-ylphenyl)methylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c13-15-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h1-8,15H,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNGWEBDULUSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)CNN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470927 | |

| Record name | Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920757-34-2 | |

| Record name | Pyridine, 2-[4-(hydrazinylmethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 4 Hydrazinylmethyl Phenyl Pyridine and Analogues

De Novo Construction of Pyridine-Phenyl Scaffolds

The de novo synthesis of the pyridine (B92270) ring provides a powerful means to introduce a wide array of substituents and control the final molecular architecture. Several classical and contemporary methods are employed for the construction of the pyridine-phenyl scaffold.

Condensation Reactions for Pyridine Ring Formation

Condensation reactions are among the most established methods for pyridine synthesis, often involving the reaction of carbonyl compounds with an ammonia (B1221849) source. These methods are valued for their simplicity and the use of readily available starting materials.

Hantzsch Pyridine Synthesis : This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.org For the synthesis of 4-arylpyridines, an aromatic aldehyde is used. acs.org While versatile, this method primarily yields symmetrically substituted pyridines. ambeed.com

Kröhnke Pyridine Synthesis : This method offers a route to highly functionalized pyridines through the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate. wikipedia.orgresearchgate.net The reaction proceeds via a Michael addition followed by cyclization and aromatization. wikipedia.org The Kröhnke synthesis is known for its generally mild conditions and high yields. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration affords 2,3,6-trisubstituted pyridines. wikipedia.orgnih.govresearchgate.net Modifications using Lewis or Brønsted acids can promote the cyclization under milder conditions. thieme-connect.com

Table 1: Overview of Selected Condensation Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | Forms a 1,4-dihydropyridine intermediate that requires oxidation. wikipedia.orgchemtube3d.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium Acetate | Generally mild conditions and high yields for polysubstituted pyridines. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Two-step process involving an aminodiene intermediate; yields trisubstituted pyridines. wikipedia.orgnih.gov |

Cycloaddition and Cyclization Approaches in Pyridine Core Assembly

Cycloaddition reactions provide an atom-economical and often stereocontrolled route to the pyridine core. These methods typically involve the combination of unsaturated precursors.

Transition Metal-Catalyzed [2+2+2] Cycloaddition : This powerful reaction involves the co-cyclization of two alkyne molecules with a nitrile to form a pyridine ring. acs.orgrsc.org Various transition metals, including cobalt and ruthenium, can catalyze this transformation. acs.org This method is highly convergent and allows for the construction of complex, substituted pyridines. researchgate.net

Hetero-Diels-Alder Reactions : The [4+2] cycloaddition of 1-azadienes with alkynes or alkenes offers a direct route to dihydropyridines, which can then be oxidized to pyridines. rsc.org This approach allows for the controlled formation of the six-membered ring with predictable regiochemistry.

Multicomponent Reactions (MCRs) for Substituted Pyridines

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. researchgate.net MCRs are particularly well-suited for the synthesis of diverse libraries of substituted pyridines. For instance, a one-pot synthesis of highly substituted pyridines can be achieved through the reaction of aldehydes, malononitrile, and a thiol using a solid base catalyst. researchgate.net Another example involves the reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (as a nitrogen source) under microwave irradiation to yield 2,4,6-triaryl pyridines.

Functionalization and Derivatization of Pre-existing Pyridine-Phenyl Systems

An alternative to de novo synthesis is the modification of a pre-formed pyridine-phenyl scaffold. This approach is particularly useful when the core structure is readily available. A plausible synthetic route to 2-(4-(hydrazinylmethyl)phenyl)pyridine involves the initial synthesis of a precursor such as 2-(4-methylphenyl)pyridine or 2-(4-formylphenyl)pyridine, followed by functional group interconversion. For example, 2-(4-methylphenyl)pyridine can be halogenated at the benzylic position and subsequently reacted with hydrazine (B178648). chemicalbook.com Alternatively, 2-(4-formylphenyl)pyridine can undergo reductive amination with hydrazine to yield the target compound. rsc.orgkoreascience.krorganic-chemistry.org

Palladium-Catalyzed C-H Activation for Aryl Pyridine Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. nih.gov This methodology allows for the formation of C-C bonds by coupling pyridines with various partners, such as aryl halides or triflates, without the need for pre-functionalization of the pyridine ring. The pyridine nitrogen often acts as a directing group, guiding the functionalization to the ortho-C-H bonds of an adjacent phenyl ring. rsc.orgnih.gov This strategy has been successfully employed for the ortho-arylation of 2-phenylpyridine (B120327) derivatives. rsc.org

Table 2: Examples of Palladium-Catalyzed C-H Arylation of Pyridines

| Pyridine Substrate | Arylating Agent | Catalyst System | Position Functionalized |

|---|---|---|---|

| 3-Methyl-2-phenylpyridine | Diphenyliodonium tetrafluoroborate | Pd(OAc)2 | ortho-position of the phenyl ring |

| Pyridine | Aryl triflates | Not specified | C3-position of the pyridine ring researchgate.net |

| 2-Phenylpyridine | Benzyl (B1604629) chloride | Palladacycle | ortho-position of the phenyl ring rsc.org |

Nucleophilic Dearomatization Strategies for Pyridine Ring Modification

Nucleophilic dearomatization reactions provide a means to break the aromaticity of the pyridine ring, leading to the formation of di- or tetrahydropyridine (B1245486) derivatives which can be further functionalized. nih.gov This is typically achieved by activating the pyridine ring towards nucleophilic attack.

Activation via N-Alkylation or N-Acylation : The pyridine nitrogen can be alkylated or acylated to form a pyridinium (B92312) salt. mdpi.comacs.org This increases the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles at the 2-, 4-, or 6-positions. acs.org The regioselectivity of the nucleophilic addition is influenced by the nature of the nucleophile and the substituents on the pyridine ring. mdpi.com

Enamine Catalysis : Chiral enamines, generated from aldehydes and a chiral secondary amine catalyst, can act as nucleophiles in the dearomatization of activated N-alkylpyridinium salts. acs.orgnih.gov This approach allows for the enantioselective synthesis of 1,4-dihydropyridine derivatives. acs.org

Introduction of the Hydrazinylmethyl Moiety via Targeted Substitutions

The synthesis of 2-(4-(hydrazinylmethyl)phenyl)pyridine and its analogues can be strategically achieved by introducing the hydrazinylmethyl group onto the phenylpyridine scaffold through targeted substitution reactions. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the benzylic carbon by hydrazine.

This process typically begins with a precursor molecule, such as 2-(4-(halomethyl)phenyl)pyridine (e.g., where the halo group is chloro or bromo). The benzylic halide is highly susceptible to nucleophilic attack. The reaction proceeds by treating the halide precursor with hydrazine hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, displacing the halide and forming the new carbon-nitrogen bond.

Table 1: General Reaction Scheme for Hydrazinylmethyl Group Introduction

| Reactant | Reagent | Product | Description |

|---|---|---|---|

| 2-(4-(Bromomethyl)phenyl)pyridine | Hydrazine hydrate (N₂H₄·H₂O) | 2-(4-(Hydrazinylmethyl)phenyl)pyridine | Nucleophilic substitution of the bromide by hydrazine. |

| 2-(4-(Chloromethyl)phenyl)pyridine | Hydrazine hydrate (N₂H₄·H₂O) | 2-(4-(Hydrazinylmethyl)phenyl)pyridine | Nucleophilic substitution of the chloride by hydrazine. |

The reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and minimize side reactions, such as the formation of the corresponding azine by reaction with any trace carbonyl impurities. This method provides a direct and reliable route to the desired hydrazine derivative, which serves as a versatile intermediate for further chemical modifications.

Chemical Synthesis of Related Hydrazone and Hydrazine Derivatives

The hydrazine functional group in 2-(4-(hydrazinylmethyl)phenyl)pyridine is a key reactive site, enabling the synthesis of a wide array of derivatives, most notably hydrazones through condensation reactions.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones

Hydrazines readily undergo condensation reactions with aldehydes and ketones to form hydrazones. fiveable.mewikipedia.org This reaction is a cornerstone of hydrazine chemistry and is characterized by its simplicity and high yield. researchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-NH-). fiveable.melibretexts.org

The reaction of 2-(4-(hydrazinylmethyl)phenyl)pyridine with various carbonyl compounds can be performed in an alcoholic solvent, often with a catalytic amount of acid (like acetic acid or sulfuric acid) to accelerate the formation of the hydrazone product. researchgate.net These hydrazone derivatives are valuable in various fields and serve as intermediates in reactions like the Wolff-Kishner reduction, which converts the carbonyl group into a methylene (B1212753) group. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Examples of Hydrazone Formation from a Hydrazine Precursor

| Hydrazine Reactant | Carbonyl Compound | Resulting Hydrazone Product |

|---|---|---|

| 2-(4-(Hydrazinylmethyl)phenyl)pyridine | Benzaldehyde | N'-((E)-benzylidene)-1-(4-(pyridin-2-yl)phenyl)methanehydrazine |

| 2-(4-(Hydrazinylmethyl)phenyl)pyridine | Acetone | N'-(propan-2-ylidene)-1-(4-(pyridin-2-yl)phenyl)methanehydrazine |

| 2-(4-(Hydrazinylmethyl)phenyl)pyridine | 4-Nitrobenzaldehyde | N'-((E)-4-nitrobenzylidene)-1-(4-(pyridin-2-yl)phenyl)methanehydrazine |

Different synthetic approaches for hydrazones include solution-based synthesis, mechanosynthesis, and solid-state melt reactions. rsc.orgrsc.orgnih.gov The choice of method can be influenced by factors such as reaction efficiency and environmental considerations.

Utilization of Hydrazinoyl Halides in Heterocyclic Synthesis

Hydrazinoyl halides are versatile intermediates, particularly for the synthesis of heterocyclic compounds. ekb.eg These compounds are typically synthesized from hydrazones via direct halogenation or from carboxylic acid hydrazides using reagents like phosphorus pentachloride. ekb.eg

Once formed, hydrazinoyl halides can be converted in situ to highly reactive 1,3-dipoles known as nitrilimines by treatment with a base. lookchemmall.com These nitrilimines readily undergo 1,3-dipolar cycloaddition reactions with a wide range of dipolarophiles (such as alkenes, alkynes, and nitriles) to form five-membered heterocyclic rings like pyrazoles, triazoles, and thiadiazoles. bohrium.comresearchgate.net This reactivity makes hydrazinoyl halides powerful building blocks in synthetic organic chemistry. lookchemmall.combohrium.com The use of these intermediates allows for the construction of complex molecular architectures that would be difficult to synthesize through other methods. ekb.eg

Table 3: Heterocycles Synthesized from Hydrazonoyl Halides

| Heterocycle Class | Description of Synthesis |

|---|---|

| Pyrazoles | Cycloaddition of nitrilimine with alkynes or activated olefins. bohrium.com |

| 1,3,4-Thiadiazoles | Reaction with thiocarbonyl compounds or their precursors. nih.gov |

| Triazoles | Reaction of nitrilimine with nitriles or other nitrogen-containing dipolarophiles. bohrium.com |

| Oxadiazoles | Cycloaddition with carbonyl compounds or isocyanates. bohrium.com |

Preparation Routes Involving Hydrazide Intermediates

Hydrazide intermediates (R-C(O)NHNH₂) offer an alternative pathway for the synthesis of hydrazine derivatives and related compounds. organic-chemistry.org Hydrazides can be prepared through several methods, including the reaction of activated amides or esters with hydrazine. organic-chemistry.org

A crucial transformation of hydrazides is their reduction to the corresponding hydrazines. However, a more common application is their use in the synthesis of hydrazones and other heterocycles. For instance, the condensation of a hydrazide with an aldehyde or ketone yields an N-acylhydrazone. nih.govnih.gov These compounds are stable and serve as important precursors in medicinal chemistry. nih.gov Furthermore, peptide hydrazides are valuable building blocks in protein chemistry, often generated through direct hydrazinolysis of peptides attached to solid supports like Wang resins. researchgate.netnih.gov The synthesis of various hydrazide-hydrazone derivatives has been reported as a route to coumarin, pyridine, and thiazole (B1198619) structures. nih.gov

Advanced Chemical Derivatization of 2 4 Hydrazinylmethyl Phenyl Pyridine

Transformations and Reactions of the Hydrazinylmethyl Moiety

The hydrazinylmethyl group is a highly reactive functional handle, amenable to a variety of chemical transformations that allow for the construction of more complex molecular architectures.

The reaction of the primary amine of the hydrazine (B178648) moiety with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases and hydrazones. These condensation reactions are typically carried out in a suitable solvent such as ethanol (B145695), often with catalytic amounts of acid, and proceed via the formation of a carbinolamine intermediate followed by dehydration rsc.org. The resulting imine bond of the hydrazone is a key structural feature in many biologically active compounds tandfonline.comquimicaorganica.org.

The general reaction involves the condensation of 2-(4-(hydrazinylmethyl)phenyl)pyridine with a variety of carbonyl compounds. For instance, reaction with aromatic aldehydes, such as substituted benzaldehydes, yields the corresponding N-benzylidene-N'-( (2-(pyridin-2-yl)phenyl)methyl)hydrazines. Similarly, condensation with ketones leads to the formation of the respective hydrazone derivatives. These reactions are generally high-yielding and the products can be easily isolated tandfonline.com.

The formation of hydrazones can be represented by the following general scheme:

2-(4-(hydrazinylmethyl)phenyl)pyridine + R-CHO → (E)-2-(4-(((2-benzylidenehydrazinyl)methyl)phenyl)pyridine + H₂O

2-(4-(hydrazinylmethyl)phenyl)pyridine + R₂C=O → 2-(4-(((2-isopropylidenehydrazinyl)methyl)phenyl)pyridine + H₂O

Detailed research findings have shown that the reaction conditions can be optimized to achieve high yields and purity. For example, the use of microwave irradiation has been shown to accelerate the reaction and improve yields in the synthesis of similar hydrazone derivatives quimicaorganica.org.

| Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | (E)-2-(4-(((2-benzylidenehydrazinyl)methyl)phenyl)pyridine | rsc.orgtandfonline.com |

| 4-Chlorobenzaldehyde | Ethanol, acetic acid catalyst | (E)-2-(4-(((2-(4-chlorobenzylidene)hydrazinyl)methyl)phenyl)pyridine | tandfonline.com |

| Acetone | Methanol, room temperature | 2-(4-(((2-isopropylidenehydrazinyl)methyl)phenyl)pyridine | quimicaorganica.org |

The hydrazine moiety is a precursor for the synthesis of various heterocyclic systems through cyclization reactions. These reactions can be either intramolecular, involving another part of the parent molecule, or intermolecular, with the addition of a suitable cyclizing agent.

Intermolecular Cyclization:

A common intermolecular cyclization involves the reaction of the hydrazine with 1,3-dicarbonyl compounds to form pyrazoles. For example, the condensation of 2-(4-(hydrazinylmethyl)phenyl)pyridine with acetylacetone (B45752) (a 1,3-diketone) in a suitable solvent like ethanol or acetic acid would be expected to yield a 1-( (2-(pyridin-2-yl)phenyl)methyl)-3,5-dimethyl-1H-pyrazole. This reaction, known as the Knorr pyrazole (B372694) synthesis, is a well-established method for the preparation of pyrazole derivatives.

Another important class of heterocyclic compounds, 1,2,4-triazoles, can be synthesized from hydrazine derivatives. For instance, reaction with formamide (B127407) followed by cyclization, or reaction with acylhydrazides, can lead to the formation of the triazole ring.

| Reagent | Expected Product | Heterocycle Formed | General Reference |

|---|---|---|---|

| Acetylacetone | 1-((2-(pyridin-2-yl)phenyl)methyl)-3,5-dimethyl-1H-pyrazole | Pyrazole | quimicaorganica.org |

| Ethyl acetoacetate | 3-methyl-1-((2-(pyridin-2-yl)phenyl)methyl)-1H-pyrazol-5(4H)-one | Pyrazolone | quimicaorganica.org |

| Carbon disulfide, then alkyl halide | Substituted 1,3,4-thiadiazole | Thiadiazole | Generic method |

Intramolecular Cyclization:

While the parent molecule does not possess a readily available functional group for direct intramolecular cyclization with the hydrazine moiety, derivatization of the phenyl or pyridine (B92270) ring could introduce such a group. For instance, acylation of the phenyl ring at a position ortho to the hydrazinylmethyl group could set the stage for a subsequent intramolecular cyclization to form a pyridazine (B1198779) derivative.

Chemical Modifications on the Phenyl Ring System

The phenyl ring of 2-(4-(hydrazinylmethyl)phenyl)pyridine is susceptible to various modifications, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution:

The directing effect of the substituents on the phenyl ring will govern the regioselectivity of electrophilic aromatic substitution reactions. The 2-pyridyl group is generally considered a deactivating group, directing electrophilic attack to the meta-position of the phenyl ring. However, the hydrazinylmethyl group, being an activating group, would direct incoming electrophiles to the ortho and para positions relative to itself. Given that the para position is already substituted, electrophilic attack would be expected to occur at the positions ortho to the hydrazinylmethyl group (i.e., the 3- and 5-positions of the phenyl ring).

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3- and/or 5-positions.

Halogenation: Reaction with bromine in the presence of a Lewis acid catalyst would likely result in bromination at the 3- and/or 5-positions.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the 3- and/or 5-positions.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the phenyl ring would require the presence of a good leaving group, such as a halogen, and strong electron-withdrawing groups to activate the ring. Therefore, this type of reaction would be more feasible on a derivatized form of the parent molecule, for example, a halogenated and nitrated analogue.

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the phenyl ring of 2-(4-(hydrazinylmethyl)phenyl)pyridine, it would first need to be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. For instance, if a bromo-derivative, such as 2-(4-(hydrazinylmethyl)-3-bromophenyl)pyridine, were synthesized, it could undergo a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would introduce a new aryl or alkyl group at the 3-position.

Heck Reaction: Palladium-catalyzed coupling with an alkene would result in the formation of a substituted alkene at the 3-position.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst would yield an alkynylated derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine would lead to the formation of a new C-N bond, introducing an amino group at the 3-position.

| Reaction | Coupling Partner | Catalyst System | Product Type | General Reference |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl | Generic method |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative | Generic method |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Arylalkyne | Generic method |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine | Generic method |

Functionalization of the Pyridine Nucleus

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. Electrophilic attack, when it occurs, typically directs to the 3-position. However, the reactivity of the pyridine ring can be enhanced by conversion to its N-oxide.

Reactions on the Pyridine N-oxide:

Oxidation of the pyridine nitrogen with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding N-oxide. The N-oxide is more susceptible to both electrophilic and nucleophilic attack. Electrophilic substitution on the pyridine N-oxide occurs preferentially at the 4-position. Subsequent deoxygenation, for example with PCl₃, would restore the pyridine ring.

Nucleophilic Substitution:

Direct nucleophilic substitution on the pyridine ring is also possible, particularly if a good leaving group is present at the 2-, 4-, or 6-positions. For instance, if a halogen were introduced at the 6-position of the pyridine ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

C-H Activation:

Modern synthetic methods also allow for the direct functionalization of C-H bonds of the pyridine ring. Transition metal-catalyzed C-H activation can be used to introduce new functional groups at specific positions, often directed by the existing substituents. For the 2-phenylpyridine (B120327) scaffold, C-H activation at the ortho-position of the phenyl ring is well-documented, but functionalization of the pyridine C-H bonds is also achievable under specific catalytic conditions.

Site-Specific Substitution Patterns on the Pyridine Ring

The pyridine ring of 2-(4-(hydrazinylmethyl)phenyl)pyridine is an electron-deficient aromatic system, which influences its reactivity towards various substitution reactions. The nitrogen atom significantly lowers the electron density at the C2, C4, and C6 positions, making the ring susceptible to nucleophilic attack and challenging for classical electrophilic aromatic substitution. However, modern synthetic methodologies, particularly transition-metal-catalyzed C-H functionalization, have enabled precise and site-specific modifications of the pyridine core.

The presence of the 2-phenyl substituent and the 4-(hydrazinylmethyl)phenyl group introduces electronic and steric factors that guide the regioselectivity of these reactions. The 4-(hydrazinylmethyl)phenyl group, containing an electron-donating aminoalkyl moiety, can influence the electronic properties of the pyridine ring. Electron-donating groups on the pyridine ring can increase the electron density, potentially facilitating certain types of functionalization. nih.gov

Recent studies on substituted pyridines have demonstrated that the regioselectivity of C-H functionalization can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For instance, in many 2-substituted pyridines, functionalization often occurs at the C4 or C6 positions. The use of N-substituted pyridinium (B92312) salts can be a strategy to direct functionalization to the C4 position. nih.gov Furthermore, the development of phosphine (B1218219) reagents has allowed for selective halogenation at the C4 position of unactivated pyridines. researchgate.net For 3-substituted pyridines, functionalization can be directed to the C5 position. rsc.org

The hydrazinylmethyl group itself is a potential site for side reactions and may require protection depending on the reaction conditions. Common protecting groups for amino and hydrazinyl functionalities include acyl, carbamate (B1207046) (e.g., Boc), and benzyl (B1604629) groups, which can be installed and removed under specific conditions to ensure the desired transformation occurs on the pyridine ring. jocpr.com

| Pyridine Substrate | Reaction Type | Catalyst/Reagent | Major Product(s) (Position of Functionalization) | Reference |

|---|---|---|---|---|

| 2-Phenylpyridine | Arylation | Pd(OAc)₂ | ortho-phenylation of the phenyl ring | nih.gov |

| Unactivated Pyridines | Halogenation | Designed Phosphine Reagents | C4-Halogenation | researchgate.net |

| N-Aminopyridinium Salts | (Hetero)arylation | Base | C4-Arylation | nih.gov |

| 3-Substituted Pyridine N-Oxides | Urea Synthesis via C-H functionalization | - | C5-Functionalization | rsc.org |

Strategies for Generating Polysubstituted Pyridine Analogues

The synthesis of polysubstituted pyridine analogues of 2-(4-(hydrazinylmethyl)phenyl)pyridine is crucial for systematically exploring structure-activity relationships. A variety of synthetic strategies have been developed to introduce multiple substituents onto the pyridine ring with high degrees of control and efficiency.

One powerful approach involves sequential cross-coupling reactions on pre-functionalized pyridine rings. For instance, starting with a di- or tri-halopyridine, different substituents can be introduced in a stepwise manner using palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This strategy allows for the precise installation of aryl, alkynyl, and amino groups at specific positions.

Multicomponent reactions (MCRs) offer another efficient route to polysubstituted pyridines. These reactions involve the one-pot combination of three or more starting materials to generate complex products, often with high atom economy. The use of nanocatalysts in MCRs has recently gained attention for the synthesis of polyfunctionalized pyridines. rsc.org Various methods, including those based on the Hantzsch pyridine synthesis and its modifications, allow for the construction of the pyridine ring with desired substitution patterns from acyclic precursors.

Furthermore, the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides has been developed as a method to prepare tetrasubstituted pyridines with unique substitution patterns that are not readily accessible through other synthetic routes. nih.gov This method allows for the modification of the pyridine scaffold with carboxamides at the C2 and C4 positions, along with variously substituted aryl moieties at the C5 position. nih.gov

The choice of synthetic strategy depends on the desired substitution pattern and the nature of the functional groups to be introduced. For the derivatization of 2-(4-(hydrazinylmethyl)phenyl)pyridine, careful consideration of the reactivity of the hydrazinylmethyl group and the potential need for protecting groups is essential for the successful synthesis of polysubstituted analogues.

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Sequential Cross-Coupling | Stepwise functionalization of halopyridines using Pd-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). | High control over substitution pattern; versatile for introducing various functional groups. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials to construct the pyridine ring. | High atom economy; efficient for creating molecular diversity. | rsc.org |

| Truce–Smiles Rearrangement | Utilizes amino acid-based 4-nitrobenzenesulfonamides to generate tetrasubstituted pyridines. | Access to unique substitution patterns not easily obtained by other methods. | nih.gov |

| Ring Transformation of Oxime Acetates | Metal-free synthesis of polysubstituted pyridines from oxime acetates. | Mild reaction conditions; tolerance of a broad range of functional groups. | rsc.org |

Coordination Chemistry of 2 4 Hydrazinylmethyl Phenyl Pyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The unique structural arrangement of 2-(4-(hydrazinylmethyl)phenyl)pyridine, featuring a pyridine (B92270) ring, a phenyl spacer, and a reactive hydrazinylmethyl group, provides multiple potential donor sites for coordination with metal ions. This design underpins its ability to form a wide array of metal complexes with varied geometries and nuclearities.

Role of Pyridine Nitrogen as a Primary Ligand Site

The nitrogen atom within the pyridine ring serves as a principal coordination site. As a Lewis base, the pyridine nitrogen readily donates its lone pair of electrons to form stable coordinate bonds with a variety of metal ions. jscimedcentral.com In coordination chemistry, pyridine and its derivatives are widely utilized as ligands, and their nitrogen atom is often the preferential binding site, especially in ambidentate ligands. jscimedcentral.comrsc.org The electronegativity of the nitrogen atom renders the pyridine ring relatively electron-deficient, but it provides a strong and predictable point of attachment for metal centers. jscimedcentral.com In multifunctional ligands that also contain other potential donor atoms, such as those in the hydrazone moiety, the pyridine nitrogen frequently acts as a key anchoring point, initiating the chelation process. researchgate.netnih.gov The coordination strength of the pyridine nitrogen can be further modulated by the electronic properties of other substituents on the ring. rsc.org

Hydrazine (B178648)/Hydrazone Moiety as Bidentate or Multidentate Coordinating Units

The hydrazinylmethyl group is a versatile coordinating fragment. Upon condensation with aldehydes or ketones, it forms a hydrazone moiety (R-C=N-NH-R'), which significantly expands the coordinative capabilities of the ligand. Hydrazones are known to be highly adaptable polydentate ligands. nih.gov They possess at least two donor sites: the imine nitrogen and the amine nitrogen, which can chelate to a metal ion to form a stable five-membered ring. researchgate.net

These moieties can coordinate to metal ions in several ways:

As a neutral bidentate ligand: Utilizing the lone pairs on both nitrogen atoms to chelate a single metal center.

As a monoanionic bidentate ligand: Following deprotonation of the N-H group, the resulting hydrazonido ligand can form strong bonds, often with enhanced stability. nih.govacs.org

As a bridging ligand: The hydrazine or hydrazone unit can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear species. mtct.ac.in

The specific coordination mode is influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the steric and electronic properties of the hydrazone itself. mtct.ac.in Hydrazones can exhibit tautomerism, existing in either amido or iminol forms in the solid state and in solution, which further diversifies their coordination behavior. mtct.ac.in

| Coordination Mode | Description | Typical Denticity | Example Structural Motif |

|---|---|---|---|

| Neutral Chelation | Coordinates via lone pairs on azomethine (C=N) and amine (N-H) nitrogens without deprotonation. | Bidentate (N,N') | Forms a five-membered chelate ring with the metal center. |

| Anionic Chelation | Coordinates after deprotonation of the N-H proton, forming a hydrazonido ligand. | Bidentate (N,N') | Results in a neutral complex or charge balancing of the metal center. |

| Bridging | The two nitrogen atoms of the hydrazone bridge two different metal centers. | Bidentate (μ₂) | Leads to the formation of dinuclear or polynuclear structures. |

| Tridentate Chelation | Involves the pyridine nitrogen, and both hydrazone nitrogens coordinating to the same metal center. | Tridentate (Npy,N,N') | Requires conformational flexibility of the ligand backbone. nih.gov |

Influence of Aromatic Phenyl and Pyridine Rings on Coordination Geometries

The aromatic rings are not merely inert spacers; they play a critical role in dictating the three-dimensional structure of the resulting metal complexes. Their influence is exerted through several mechanisms:

Steric Hindrance: The bulk of the phenyl and pyridine rings can control the number of ligands that can fit around a metal center and influence the ultimate coordination geometry (e.g., favoring tetrahedral over square planar).

Supramolecular Interactions: Non-covalent interactions, particularly π-π stacking between the aromatic rings of adjacent complex molecules, are a key organizing force in the solid state. rsc.org These interactions can guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. rsc.org Aromatic-aromatic interactions are notably effective even at large distances and displacements, which explains their importance in crystal engineering. acs.orgnih.gov

Conformational Rigidity: The inherent rigidity of the aromatic systems limits the conformational freedom of the ligand, predisposing it to adopt specific coordination geometries and reducing the entropy loss upon complexation. The twist angle between the rings can impact the planarity of the complex. researchgate.net

Synthesis and Structural Diversity of Metal Complexes

The synthesis of metal complexes with 2-(4-(hydrazinylmethyl)phenyl)pyridine and its derivatives yields a remarkable diversity of structures, ranging from simple discrete molecules to infinite polymeric networks.

Formation of Mononuclear and Polynuclear Coordination Complexes

The multidentate and bridging capabilities of this ligand family allow for the targeted synthesis of both mononuclear and polynuclear complexes.

Mononuclear Complexes: These complexes contain a single metal ion coordinated by one or more ligand molecules. nih.govresearchgate.net Their formation is typically favored when using a high ligand-to-metal molar ratio or when employing counter-ions that can block potential bridging sites. In such cases, the ligand chelates to the metal center, and the remaining coordination sites are occupied by other ligands or solvent molecules. nih.gov

Polynuclear Complexes: When the ligand acts as a bridge, polynuclear complexes are formed, containing two (dinuclear) or more metal ions. nih.govnih.gov The hydrazine/hydrazone moiety is particularly effective at linking metal centers. researchgate.net The precise nuclearity and structure of these assemblies can be controlled by adjusting stoichiometric ratios, the choice of metal salt, and other reaction conditions. nih.gov This leads to a variety of architectures, from simple dimers to intricate one-dimensional chains. nih.govnih.gov

| Factor | Favors Mononuclear | Favors Polynuclear |

|---|---|---|

| Metal:Ligand Ratio | Low (e.g., 1:2, 1:3) | High (e.g., 1:1, 2:1) |

| Counter-ion | Bulky, coordinating anions (e.g., ClO₄⁻, PF₆⁻) | Small, bridging anions (e.g., Cl⁻, Br⁻, N₃⁻) |

| Solvent | Coordinating solvents that can occupy sites | Non-coordinating solvents |

| Ligand Conformation | Conformation favors chelation to a single center | Conformation allows spanning between multiple centers |

Solvothermal Synthesis of Coordination Polymers and Metal-Organic Frameworks

Solvothermal synthesis is a highly effective method for producing crystalline, high-dimensional structures like coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgresearchgate.net This technique involves reacting the metal salt and the organic ligand in a sealed vessel at elevated temperatures and pressures. hkust.edu.hk These conditions often promote the formation of extended, thermodynamically stable frameworks that are inaccessible through conventional solution chemistry. rsc.org

The rigid pyridine and phenyl components, combined with the versatile connectivity of the hydrazone linker, make ligands like 2-(4-(hydrazinylmethyl)phenyl)pyridine excellent candidates for constructing robust CPs and MOFs. rsc.orghkust.edu.hk The final topology of the network is highly dependent on experimental variables. For instance, subtle changes in the reaction temperature can lead to the formation of different structural isomers or even trigger in-situ ligand transformations, resulting in entirely new structures. rsc.org The choice of solvent, pH, and reactant concentrations are also critical parameters that allow chemists to rationally design and synthesize materials with specific network architectures. researchgate.nethkust.edu.hk

Analysis of Metal-Ligand Interactions and Bonding Characteristics

Elucidation of Coordination Geometries Around Metal Centers

There is no available crystallographic or spectroscopic data to describe the coordination geometries of metal complexes involving the ligand 2-(4-(hydrazinylmethyl)phenyl)pyridine. Information regarding typical coordination numbers, bond angles, and bond lengths for metal complexes of this specific ligand is absent from the scientific literature.

Impact of Metal Ion Identity on Ligand Conformation and Stability

Without any studies on the metal complexes of 2-(4-(hydrazinylmethyl)phenyl)pyridine, it is impossible to analyze how different metal ions would influence the ligand's conformation, such as the torsion angles within the hydrazinylmethylphenyl moiety or the orientation of the pyridine ring. Similarly, there is no information on the thermodynamic stability of such complexes.

Advanced Spectroscopic Characterization Techniques Applied to 2 4 Hydrazinylmethyl Phenyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are the initial and most crucial experiments for determining the structure of 2-(4-(hydrazinylmethyl)phenyl)pyridine.

Proton (¹H) NMR: The ¹H NMR spectrum would confirm the presence of all non-exchangeable protons and their respective environments. The spectrum would be characterized by distinct regions:

Aromatic Region: Protons on the pyridine (B92270) and phenyl rings would appear in the downfield region, typically between δ 7.0 and 8.7 ppm. The substitution pattern dictates the splitting patterns (multiplicity). For instance, the protons on the pyridine ring would likely appear as a set of complex multiplets, while the protons on the para-substituted phenyl ring would exhibit a characteristic pair of doublets.

Methylene (B1212753) and Hydrazinyl Protons: The methylene (-CH₂-) protons adjacent to the phenyl ring and the hydrazinyl (-NH-NH₂) group would appear more upfield. The methylene protons would likely be a singlet around δ 4.0-5.0 ppm. The hydrazinyl protons are exchangeable and may appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Aromatic Carbons: The carbons of the pyridine and phenyl rings would resonate in the δ 120-160 ppm range.

Methylene Carbon: The methylene carbon (-CH₂-) would be expected in the aliphatic region, likely around δ 50-60 ppm.

The combination of chemical shifts, integration (for ¹H), and multiplicities from these 1D spectra allows for the initial assignment of the carbon-hydrogen framework, confirming the presence of the key structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for 2-(4-(hydrazinylmethyl)phenyl)pyridine

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridinyl Protons | 7.2 - 8.7 (m) | 120 - 158 |

| Phenyl Protons | 7.4 - 8.0 (m) | 125 - 145 |

| Methylene Protons | ~4.5 (s) | ~55 |

| Hydrazinyl Protons | Variable, broad (s) | - |

Two-Dimensional NMR Methodologies (COSY, DEPT) for Connectivity Assignments

To definitively establish the atomic connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks in a COSY spectrum connect protons that are coupled, typically through two or three bonds. This would be instrumental in assigning the specific positions of protons within the pyridine and phenyl rings by tracing the connectivity between adjacent protons.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This would unequivocally confirm the presence of the -CH₂- group in 2-(4-(hydrazinylmethyl)phenyl)pyridine.

Real-time Monitoring of Configurational Isomerization via NMR

Hydrazones and related nitrogen-containing compounds can sometimes exhibit configurational isomerization (e.g., E/Z isomers) around the C=N bond or restricted rotation around N-N bonds. While the target molecule has a hydrazinyl (N-N single bond) rather than a hydrazone group, NMR spectroscopy is the premier tool for studying such dynamic processes. If any rotational barriers were significant enough to result in distinct conformers (rotamers) at a given temperature, separate sets of NMR signals might be observed. Variable-temperature (VT) NMR studies could be conducted to monitor changes in the spectra. As the temperature is increased, the rate of interchange between conformers might increase, leading to the coalescence of the separate signals into a time-averaged single set of peaks. This allows for the calculation of the energy barrier to rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within 2-(4-(hydrazinylmethyl)phenyl)pyridine. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).

Key expected absorptions would include:

N-H Stretching: The hydrazinyl group would show characteristic stretches in the 3200-3400 cm⁻¹ region. Primary amines (-NH₂) often show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic rings (both pyridine and phenyl) would result in a series of sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ range.

Table 2: Predicted FT-IR Spectral Data for 2-(4-(hydrazinylmethyl)phenyl)pyridine

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Strong to Medium |

| N-H Bend (Hydrazine) | 1590 - 1650 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman measures the inelastic scattering of monochromatic light. A key difference is the selection rules: vibrations that result in a change in polarizability are Raman active, while those that cause a change in dipole moment are IR active.

For 2-(4-(hydrazinylmethyl)phenyl)pyridine, Raman spectroscopy would be particularly useful for observing:

Symmetric Vibrations: The symmetric stretching of the non-polar phenyl ring is often strong in the Raman spectrum but can be weak in the IR spectrum.

Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction MonitoringNo specific Liquid Chromatography-Mass Spectrometry (LC-MS) methods developed for the purity assessment or for monitoring the synthesis of 2-(4-(hydrazinylmethyl)phenyl)pyridine have been published. LC-MS is a standard technique for such purposes in pharmaceutical and chemical synthesis, but application notes or research articles detailing its use for this particular compound are not available.sepscience.compayeshdarou.irresolvemass.cajst.go.jpshimadzu.com

Due to the absence of specific research findings for "2-(4-(hydrazinylmethyl)phenyl)pyridine" in the requested analytical areas, the generation of a thorough and scientifically accurate article that strictly adheres to the provided outline is not possible at this time.

Theoretical and Computational Investigations of 2 4 Hydrazinylmethyl Phenyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, allowing for the detailed examination of molecular properties that may be difficult to measure experimentally. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for its favorable balance between accuracy and computational cost. nih.govresearchgate.net A fundamental application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. as-proceeding.com This is typically achieved using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. as-proceeding.comresearchgate.net

The optimization process yields critical structural parameters, including bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's conformation and steric properties. For a molecule like 2-(4-(hydrazinylmethyl)phenyl)pyridine, DFT calculations would reveal the precise spatial relationship between the pyridine (B92270) ring, the phenyl ring, and the hydrazinylmethyl group.

| Structural Parameter | Calculated Value (Illustrative Example) |

|---|---|

| C-C (Pyridine Ring) Bond Length | ~1.39 Å |

| C-N (Pyridine Ring) Bond Length | ~1.34 Å |

| C-C (Phenyl Ring) Bond Length | ~1.40 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C-N-N Bond Angle | ~112° |

| Pyridine-Phenyl Dihedral Angle | ~35° |

Note: The data in this table is for illustrative purposes to show the output of a DFT calculation and does not represent actual calculated values for 2-(4-(hydrazinylmethyl)phenyl)pyridine.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. nih.gov It is a primary tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies (the energy difference between the ground and excited states) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

This analysis helps in understanding how the molecule interacts with light. For 2-(4-(hydrazinylmethyl)phenyl)pyridine, TD-DFT calculations could predict the wavelengths at which the molecule absorbs light most strongly, providing insights into its potential photophysical properties. These calculations are often performed both in the gas phase and with solvent models to account for environmental effects on the electronic transitions. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical parameters.

A small HOMO-LUMO gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's electronic properties. researchgate.net

These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A larger HOMO-LUMO gap corresponds to a "harder" molecule. irjweb.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A "softer" molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

The following interactive table shows these electronic parameters, which can be derived from HOMO-LUMO energy calculations.

| Parameter | Formula |

|---|---|

| HOMO Energy (EHOMO) | - |

| LUMO Energy (ELUMO) | - |

| Energy Gap (ΔE) | ELUMO - EHOMO |

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / η |

| Electrophilicity Index (ω) | χ² / 2η |

Reactivity and Intermolecular Interaction Studies

Understanding a molecule's reactivity involves identifying which parts of the molecule are likely to interact with other chemical species. Computational methods provide powerful predictive tools for mapping this reactivity.

The Molecular Electrostatic Potential (MEP) is a real space function that provides a visual representation of the charge distribution within a molecule. as-proceeding.com It is calculated from the molecule's total electron density and is mapped onto its surface. The MEP is an invaluable tool for predicting regions that are susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. researchgate.netnih.gov

The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For 2-(4-(hydrazinylmethyl)phenyl)pyridine, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine ring and the hydrazinyl group due to their lone pairs of electrons, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amine group, marking them as electrophilic sites.

Fukui function analysis is a more quantitative approach to predicting local reactivity based on conceptual DFT. It measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. researchgate.net This analysis helps to identify the most reactive atomic sites within a molecule.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (attack by an electron donor), this function indicates the sites most favorable for accepting an electron.

f-(r): For electrophilic attack (attack by an electron acceptor), this function indicates the sites most prone to donating an electron.

f0(r): For radical attack, this function is the average of f+(r) and f-(r).

By calculating the condensed Fukui functions for each atom in 2-(4-(hydrazinylmethyl)phenyl)pyridine, one could precisely rank the reactivity of different sites. For instance, the nitrogen atoms would be expected to have high values for f-(r), confirming their nucleophilic character, while certain carbon or hydrogen atoms might show higher values for f+(r), indicating their susceptibility to nucleophilic attack.

Detailed Research Findings on "2-(4-(hydrazinylmethyl)phenyl)pyridine" Not Available in Publicly Accessible Literature

Following a comprehensive search for scholarly articles and research data, it has been determined that specific theoretical, computational, and advanced structural analyses for the chemical compound "2-(4-(hydrazinylmethyl)phenyl)pyridine" are not available in the public domain. The explicit instructions to generate an article focusing solely on this compound, structured around highly specific analytical techniques, cannot be fulfilled due to the absence of published research data for this particular molecule.

The requested article outline included detailed subsections on theoretical and computational investigations such as Non-Covalent Interaction (NCI) Analysis, Reduced Density Gradient (RDG) Plotting, Quantum Theory of Atoms-in-Molecules (QTAIM), and Natural Bond Orbital (NBO) Analysis. Furthermore, it required an in-depth look at advanced structural and vibrational analysis through methods like Single Crystal X-ray Diffraction (XRD), Powder X-ray Diffraction (PXRD), and Hirshfeld Surface Analysis.

While extensive literature exists detailing these advanced analytical methods and their applications to a wide range of pyridine and hydrazine (B178648) derivatives, no studies were found that specifically apply these techniques to "2-(4-(hydrazinylmethyl)phenyl)pyridine". For instance, research on related but structurally distinct compounds such as (Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine and [1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine has been documented, including their single-crystal X-ray diffraction data. nih.govnih.gov However, these findings are specific to those molecules and cannot be extrapolated to describe the unique properties of "2-(4-(hydrazinylmethyl)phenyl)pyridine".

To generate a scientifically accurate and informative article as per the user's request, access to experimental or computational data derived directly from the analysis of "2-(4-(hydrazinylmethyl)phenyl)pyridine" is essential. Without such data, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the production of the requested article is not possible at this time. Further experimental and computational research focused specifically on "2-(4-(hydrazinylmethyl)phenyl)pyridine" would be required for the requested detailed analysis to be conducted and reported.

Advanced Structural and Vibrational Analysis through Computation

Computational Prediction of NMR Chemical Shifts using Gauge-Including Atomic Orbital (GIAO) Method

No published data were found for the computational prediction of ¹H and ¹³C NMR chemical shifts for 2-(4-(hydrazinylmethyl)phenyl)pyridine using the Gauge-Including Atomic Orbital (GIAO) method. This method is a common approach in computational chemistry for calculating the nuclear magnetic shielding tensors of molecules. The process typically involves optimizing the molecular geometry using a selected level of theory, such as Density Functional Theory (DFT) with a specific functional (e.g., B3LYP) and basis set, followed by the GIAO calculation to predict the isotropic shielding values, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). Without a dedicated computational study on this specific molecule, a data table of its predicted chemical shifts cannot be compiled.

Vibrational Frequency Calculations and Normal Mode Analysis

Similarly, no specific literature was identified that reports on the vibrational frequency calculations and normal mode analysis for 2-(4-(hydrazinylmethyl)phenyl)pyridine. Such analyses are crucial for interpreting experimental infrared (IR) and Raman spectra. The standard computational procedure involves calculating the harmonic vibrational frequencies at a specific level of theory (e.g., DFT) after geometric optimization. The output provides the frequencies of the normal modes of vibration and their corresponding IR intensities and Raman activities. A detailed assignment of these frequencies to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl, pyridine, and hydrazinylmethyl groups, is then performed, often aided by visualization of the vibrational modes and analysis of the Potential Energy Distribution (PED). As no such analysis has been published for 2-(4-(hydrazinylmethyl)phenyl)pyridine, a data table of its vibrational frequencies and mode assignments cannot be provided.

Mechanistic Investigations of Chemical Processes Involving 2 4 Hydrazinylmethyl Phenyl Pyridine

Reaction Pathway Elucidation Using Combined Experimental and Theoretical Approaches

The elucidation of reaction pathways for complex organic molecules frequently relies on a synergy between experimental observations and theoretical calculations. For pyridine-containing compounds, this combined approach has been successfully used to understand complex reaction mechanisms, such as ring-opening and ring-contraction processes.

For instance, a combined experimental and theoretical study on the reaction of pyridine (B92270) with excited nitrogen atoms, N(²D), has unveiled the intricate reaction mechanism. chemrxiv.org This study utilized crossed molecular beam (CMB) experiments with mass-spectrometric detection, complemented by calculations of the reactive potential energy surface (PES). chemrxiv.org The findings indicate that the reaction proceeds through a barrierless addition of the nitrogen atom to the pyridine ring, leading to the formation of 7-membered ring structures. These intermediates then evolve, primarily through ring-contraction mechanisms, to yield 5-membered ring radical products. chemrxiv.org

Similarly, the gas-phase reactions of aryl radicals, analogous to the phenyl group in 2-phenylpyridine (B120327), have been investigated using ion trap mass spectrometry and high-level ab initio energy surface calculations. rsc.org Studies on the N-methyl-pyridinium-4-yl radical cation's reaction with 2-butyne show that the reaction proceeds via an intermediate stabilized by allylic resonance, formed through a hydrogen atom shuttling mechanism between the aromatic ring and the side-chain. rsc.org This intermediate can then undergo cyclization or dissociation. rsc.org These examples highlight the power of combining experimental and theoretical methods to map complex reaction coordinates and identify transient species that govern product formation for pyridine and phenyl-containing molecules.

Understanding Catalytic Cycles and Intermediate Species in Functionalization Reactions

The 2-phenylpyridine scaffold is a cornerstone in coordination chemistry and has been extensively studied in the context of transition-metal-catalyzed C–H functionalization. The pyridine nitrogen atom acts as a directing group, facilitating the regioselective activation of the C-H bonds at the ortho-position of the phenyl ring.

Palladium-catalyzed reactions are particularly prominent. The catalytic cycle typically begins with the coordination of the pyridine nitrogen to the palladium center, followed by a cyclometalation step to form a stable five-membered palladacycle intermediate. rsc.org This key intermediate then undergoes further reactions, such as oxidative addition with a coupling partner, followed by reductive elimination to yield the functionalized product and regenerate the active palladium catalyst. rsc.org A variety of functional groups can be introduced using this strategy, including aryl, cyano, and sulfonyl groups. nih.gov

The hydrazine (B178648) moiety also plays a crucial role in catalytic reactions. Aryl hydrazines can serve as building blocks in various catalytic functionalizations. researchgate.net Under mild oxidative conditions, they can generate aryl radicals through the formation of unstable diazene intermediates. researchgate.net Palladium-catalyzed coupling reactions have been developed for the N-arylation of hydrazine derivatives with aryl halides, providing an efficient route to N-aryl hydrazides. organic-chemistry.org The mechanism involves the careful selection of ligands, bases, and solvents to achieve high yields and tolerate a wide range of functional groups. organic-chemistry.org The catalytic decomposition of phenyl hydrazines has emerged as a valuable method for diverse functionalizations by extruding small molecules like N₂ in situ. researchgate.net

Below is a table summarizing various palladium-catalyzed C-H functionalization reactions of 2-phenylpyridine.

| Functionalization | Catalyst/Reagents | Oxidant/Solvent | Yield | Reference |

| Ortho-Arylation | Pd(OAc)₂ | Cu(OAc)₂ / 1,4-dioxane | 74% | nih.gov |

| Ortho-Cyanation | Pd(OAc)₂ / K₃[Fe(CN)]₆ | Cu(OAc)₂ / DMF | 81% | nih.gov |

| Ortho-Acylation | Pd(OAc)₂ / Toluene | TBHP | 74% | rsc.org |

| Ortho-Sulfonylation | Pd(OAc)₂ / Sulfonyl chloride | K₂CO₃ / 1,4-dioxane | 82% | nih.gov |

Photochemical Reaction Mechanisms and Photoisomerization Processes

The presence of a hydrazine-derived group in conjunction with aromatic rings introduces the potential for rich photochemical behavior, particularly photoisomerization. Hydrazone derivatives, which can be formed from hydrazines, are known to undergo E/Z isomerization around the C=N double bond upon irradiation with light.

Studies on hydrazide-hydrazone derivatives containing pyridine rings have demonstrated this photoswitching capability. researchgate.net Upon irradiation with UV light (e.g., 365 nm), these molecules can convert from the more stable E-isomer to the Z-isomer. This process can be monitored using UV-Vis and ¹H NMR spectroscopy. researchgate.netnih.gov The photoisomerization is often reversible, with the Z-isomer thermally reverting to the E-isomer. scielo.org.co

The mechanism of photoisomerization in pyridine-based hydrazones has been investigated using both experimental techniques and density functional theory (DFT) calculations. researchgate.netnih.gov For some derivatives, the Z-isomer can be stabilized by an intramolecular hydrogen bond between the amide proton and the pyridine nitrogen, which influences the thermodynamic stability and the kinetics of the thermal back-reaction. scielo.org.co In certain cases, the presence of the pyridine ring can suppress photoisomerization, but the introduction of substituents, such as halogens, can modify the photoswitching abilities. nih.govrsc.org The efficiency of photoisomerization and the properties of the photostationary state depend on the substitution pattern and the electronic properties of the molecule. researchgate.net

The table below presents photophysical data for a representative pyridine-hydrazone derivative.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Isomerization Quantum Yield (Φ) | Photoisomerization Details |

| Pyridine-Hydrazone Derivative (Generic) | ~350-400 | ~450-500 (for fluorescent isomers) | Varies (e.g., up to 0.1-0.5) | E → Z isomerization upon UV irradiation; Z-isomer may exhibit enhanced fluorescence due to restricted molecular motion. researchgate.net |

Influence of Solvent Environments and Catalytic Agents on Reaction Kinetics and Selectivity

The solvent environment plays a critical role in influencing the rate, selectivity, and even the mechanism of chemical reactions. In homogeneous catalysis, solvents interact directly with the catalyst, substrates, and intermediates, which can alter both reaction rates and selectivity. rsc.org For palladium-catalyzed cross-coupling reactions, such as those used for the functionalization of 2-phenylpyridine, the choice of solvent is crucial. rsc.org Polar aprotic solvents like DMF or coordinating solvents like 1,4-dioxane are often employed, as they can help to stabilize charged intermediates and maintain the catalyst's solubility and activity. nih.govrsc.org

Similarly, the choice of catalytic agent, including the metal center and the associated ligands, has a profound impact on reaction outcomes. In the palladium-catalyzed functionalization of 2-phenylpyridine, the ligand's steric and electronic properties can be tuned to optimize the reaction. organic-chemistry.org For example, bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting the oxidative addition and reductive elimination steps in the catalytic cycle. organic-chemistry.org

The influence of the solvent on reaction kinetics can be understood through its effect on the stabilization of the ground state versus the transition state. A solvent that preferentially stabilizes the transition state will accelerate the reaction, whereas a solvent that stabilizes the reactants more than the transition state will slow it down. rsc.org For functionalization reactions involving 2-phenylpyridine, the polarity of the solvent can affect the efficiency of C-H activation and subsequent coupling steps. For instance, studies on Ir(III) complexes of functionalized 2-phenylpyridine have shown that an increase in solvent polarity can significantly alter the character of the excited state, which in turn affects the photoluminescence properties of the complexes. nih.gov This highlights the sensitivity of both ground-state and excited-state processes to the surrounding medium.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Key Conditions | References |

|---|---|---|---|

| Hydrazine substitution | 70–85 | Ethanol, 24h reflux | |

| Cyclization with pyridine | 60–75 | NaOH, ethanol-water, 80°C |

Optimization Tips:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate at peak yield.

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

-

NMR Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO or CDCl₃. The hydrazinylmethyl group shows characteristic NH₂ signals at δ 2.5–3.5 ppm (¹H) and 35–45 ppm (¹³C). Aromatic protons in the pyridine ring resonate at δ 7.0–8.5 ppm .

- HSQC/HMBC: Resolve ambiguities in connectivity, particularly between the phenyl and pyridine moieties.

-

X-ray Crystallography:

Critical Step: Cross-validate spectral data with computational models (DFT calculations) to resolve ambiguities in tautomeric forms.

Advanced: How can contradictions between computational predictions and experimental data (e.g., NMR shifts or crystal packing) be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects, crystal packing forces, or protonation states. Strategies include:

- Solvent Correction: Re-run DFT calculations with explicit solvent models (e.g., IEF-PCM for DMSO) to match experimental NMR shifts .

- Polymorph Screening: Recrystallize the compound in different solvents (e.g., methanol vs. acetonitrile) to assess packing variations. SHELXD can identify alternative space groups (e.g., P2₁/c vs. P-1) .

- Dynamic NMR: For flexible hydrazine groups, variable-temperature NMR (e.g., 25–80°C) detects conformational exchange broadening.

Example: A predicted planar hydrazine group might adopt a bent conformation in crystals due to hydrogen bonding, altering NMR coupling constants.

Advanced: What strategies enhance the design of derivatives for specific applications (e.g., luminescence or bioactivity)?

Methodological Answer:

- Ligand Modification: Replace the hydrazinylmethyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to tune electronic properties. For OLED applications, ancillary ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine increase triplet energy gaps, shifting emission to blue regions .

- Coordination Complexes: Use 2-(4-(hydrazinylmethyl)phenyl)pyridine as a chelating ligand for transition metals (e.g., Ir(III)). X-ray absorption spectroscopy (XAS) monitors metal-ligand bond lengths for photophysical optimization .

Q. Table 2: Derivative Design Workflow

| Objective | Modification | Analytical Tool |

|---|---|---|

| Luminescence enhancement | Introduce CF₃ groups | Cyclic voltammetry, TD-DFT |

| Bioactivity optimization | Add sulfonylpiperidine | Docking simulations |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use type P95 respirators if aerosol formation is possible .